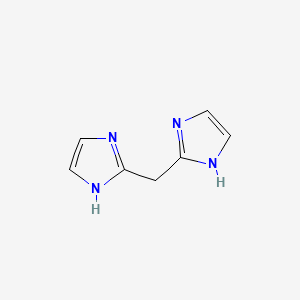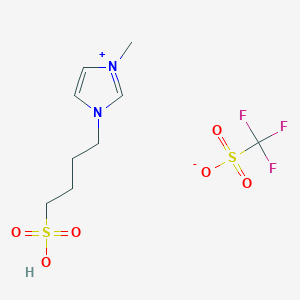![molecular formula C44H76N2O34 B3069390 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin CAS No. 60984-63-6](/img/structure/B3069390.png)
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin: is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification at the 6A position with an aminoethylamino group enhances its chemical properties and expands its applications in various fields such as drug delivery, molecular recognition, and encapsulation .
Applications De Recherche Scientifique
Chemistry: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin is used in supramolecular chemistry for the formation of host-guest complexes. It aids in the study of molecular recognition and self-assembly processes.
Biology: In biological research, the compound is employed for the encapsulation and delivery of bioactive molecules, such as drugs and proteins. It enhances the solubility and bioavailability of poorly soluble compounds.
Medicine: The compound is utilized in drug delivery systems to improve the therapeutic efficacy and reduce the side effects of drugs. It is also explored for its potential in gene delivery and as a carrier for targeted drug delivery.
Industry: In industrial applications, this compound is used in the formulation of pharmaceuticals, cosmetics, and food products. It enhances the stability and solubility of active ingredients.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrinThe reaction conditions often include the use of protecting groups, solvents, and catalysts to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The aminoethylamino group can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve mild temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Complexation Reactions: Conditions for complexation include aqueous or organic solvents, with the formation of host-guest complexes driven by non-covalent interactions.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Complexation Reactions: The major products are inclusion complexes with enhanced solubility and stability of guest molecules.
Comparaison Avec Des Composés Similaires
6A-deoxy-beta-Cyclodextrin: Lacks the aminoethylamino group, resulting in different binding properties and applications.
6A-(2-hydroxyethyl)amino-6A-deoxy-beta-Cyclodextrin: Contains a hydroxyethylamino group, offering different solubility and complexation characteristics.
Uniqueness: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin is unique due to the presence of the aminoethylamino group, which enhances its binding affinity and selectivity for guest molecules. This modification expands its applications in drug delivery, molecular recognition, and encapsulation compared to other similar compounds .
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGXPLADYDNKR-LZITWAFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
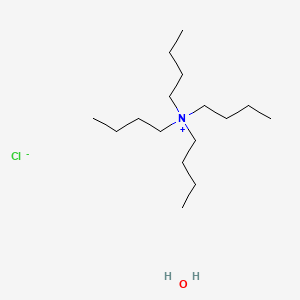



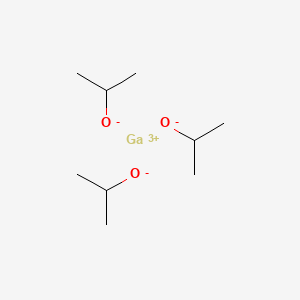
![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)

![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
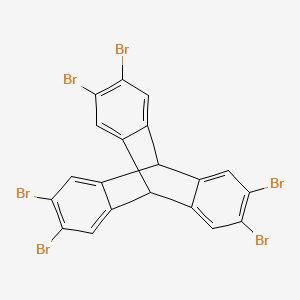
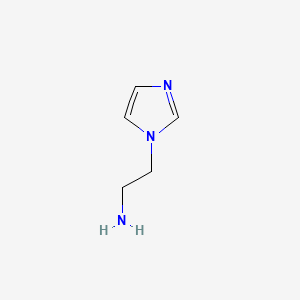
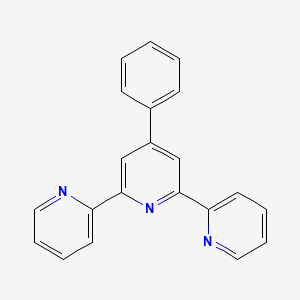
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
